molecular formula C14H17Cl3N4 B13595274 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride

2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride

Cat. No.: B13595274
M. Wt: 347.7 g/mol
InChI Key: XGQSLPHCGXDNQX-UHFFFAOYSA-N
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Description

This compound features a benzodiazole core substituted at the 4-position with a pyridin-3-yl group and at the 2-position with an ethanamine chain. The trihydrochloride salt form enhances solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C14H17Cl3N4

Molecular Weight

347.7 g/mol

IUPAC Name

2-(4-pyridin-3-yl-1H-benzimidazol-2-yl)ethanamine;trihydrochloride

InChI

InChI=1S/C14H14N4.3ClH/c15-7-6-13-17-12-5-1-4-11(14(12)18-13)10-3-2-8-16-9-10;;;/h1-5,8-9H,6-7,15H2,(H,17,18);3*1H

InChI Key

XGQSLPHCGXDNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)CCN)C3=CN=CC=C3.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole nucleus is typically synthesized via the condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. Common methods include:

This step yields the benzimidazole scaffold necessary for further functionalization.

Introduction of the Pyridin-3-yl Group

The 4-position substitution with a pyridin-3-yl group can be achieved through:

  • Cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, where a halogenated benzimidazole intermediate (e.g., 4-bromo-1,3-benzimidazole) reacts with a pyridin-3-yl boronic acid or pyridin-3-yl amine derivative.
  • Alternatively, direct condensation of appropriately substituted o-phenylenediamine with pyridin-3-carbaldehyde under acidic conditions can yield the substituted benzimidazole directly.

Ethanamine Side Chain Attachment

The ethan-1-amine group at the 2-position is introduced by:

  • Using 2-chloroethylamine or 2-bromoethylamine derivatives to alkylate the benzimidazole nitrogen or carbon at position 2.
  • Alternatively, reduction of a 2-formyl or 2-carboxyl substituted benzimidazole to the corresponding ethanamine.

Formation of the Trihydrochloride Salt

The free base form of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is converted to its trihydrochloride salt by treatment with excess hydrochloric acid, typically in an organic solvent such as dioxane or methanol, under mild conditions at room temperature. This salt formation improves the compound’s water solubility and handling properties.

Representative Synthetic Procedure (Literature-Informed)

Step Reagents and Conditions Description Yield (%) Notes
1 o-Phenylenediamine + Pyridin-3-carbaldehyde, Tosic acid catalyst, MeOH, 70 °C, 12 h Condensation and cyclization to form 4-(pyridin-3-yl)-1H-benzimidazole 75-85 Adapted from general benzimidazole syntheses
2 Intermediate + 2-bromoethanamine, t-BuONa, Pd2(dba)3, XantPhos, toluene, 110 °C Palladium-catalyzed amination to attach ethanamine side chain 65-75 Cross-coupling method for side chain installation
3 Free base + 3 eq HCl in dioxane, RT, 2 h Salt formation to yield trihydrochloride >95 Salt isolation by precipitation and filtration

Note: Specific yields and conditions may vary depending on substrate purity and scale.

Analytical Data Supporting Preparation

Parameter Value Method Reference
Molecular Weight (free base) 238.29 g/mol Calculated PubChem
Molecular Formula C14H14N4 Confirmed by elemental analysis PubChem
Melting Point (trihydrochloride) ~230 °C (decomposition) Differential Scanning Calorimetry Literature data
NMR Spectroscopy Characteristic signals for benzimidazole and pyridinyl protons 1H and 13C NMR Literature synthesis reports
Mass Spectrometry Molecular ion peak at m/z 238 (free base) ESI-MS PubChem

Discussion of Preparation Challenges and Optimization

  • Regioselectivity: Ensuring substitution at the 4-position of the benzimidazole ring requires careful choice of starting materials and catalysts.
  • Cross-coupling efficiency: Palladium-catalyzed amination requires optimization of ligand and base to maximize yield and minimize side reactions.
  • Salt formation: Achieving pure trihydrochloride salt demands control of stoichiometry and solvent choice to prevent over-acidification or salt decomposition.

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages Limitations
Benzimidazole Core Synthesis Condensation of o-phenylenediamine with pyridin-3-carbaldehyde Straightforward, high yield Requires acidic conditions
Pyridin-3-yl Substitution Direct condensation or Pd-catalyzed cross-coupling Selective substitution possible Pd catalysts costly, sensitive
Ethanamine Side Chain Attachment Pd-catalyzed amination with 2-bromoethanamine Efficient, scalable Requires inert atmosphere
Trihydrochloride Salt Formation Treatment with HCl in dioxane/methanol Improves solubility and stability Requires precise acid stoichiometry

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the benzodiazole ring.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The pathways involved often include the disruption of normal cellular processes, leading to cell death in microbial organisms .

Comparison with Similar Compounds

Key Observations

Salt Form and Solubility : The trihydrochloride salt of the target compound likely offers superior aqueous solubility compared to dihydrochloride or single-salt analogues (e.g., 342.78 g/mol compound), which may enhance its utility in biological assays .

Heterocyclic Core :

  • Benzodiazole (target compound) vs. Diazirine (3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride): Benzodiazole’s aromaticity favors interactions with biological targets, whereas diazirine’s strained three-membered ring is photolabile, enabling crosslinking studies .
  • Pyridine Substitution: The pyridin-3-yl group (target) vs. pyridin-2-yl (CAS 1410704-63-0) alters electron distribution and binding orientation in receptor pockets.

Functional Groups :

  • The ethanamine chain in the target compound provides flexibility for conjugation, contrasting with the rigid dioxo-diazinan group in the 342.78 g/mol analogue, which may restrict conformational mobility .

Hypothesized Pharmacological Implications

While direct pharmacological data are unavailable in the provided evidence, structural analysis suggests:

  • The target compound’s benzodiazole-pyridine scaffold may target kinases or G-protein-coupled receptors, akin to reported benzodiazole inhibitors .

Biological Activity

The compound 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride (CAS No. 2648938-69-4) is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole core fused with a pyridine moiety, which is characteristic of many biologically active compounds. Its structure can be represented as follows:

C13H14Cl3N3\text{C}_{13}\text{H}_{14}\text{Cl}_3\text{N}_3

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC₁₃H₁₄Cl₃N₃
Molecular Weight303.62 g/mol
SolubilitySoluble in water

The biological activity of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound holds promise in several therapeutic areas:

  • Oncology : Due to its potential to induce apoptosis in cancer cells.
  • Neurology : Possible applications in neurodegenerative diseases through modulation of neurotransmitter systems.

Case Studies

  • Antitumor Activity : In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has been reported to decrease the expression of proteins associated with cell proliferation and survival, such as c-Myc .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, indicating good absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties that may enhance its biological activity:

Compound NameBiological Activity
2-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amineModerate enzyme inhibition
2-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amineLimited receptor interaction

Q & A

Q. Basic

  • X-ray Crystallography : Utilizes SHELX software (e.g., SHELXL for refinement) to resolve the trihydrochloride salt structure. Challenges include handling high thermal motion in the hydrochloride counterions and potential twinning .
  • Spectroscopic Methods : ¹H NMR (δ 8.5–9.0 ppm for pyridinyl protons), IR (N-H stretches ~3400 cm⁻¹), and UV-Vis (π→π* transitions in benzodiazol rings) .

How can researchers resolve discrepancies in crystallographic refinement for hydrochloride salts?

Q. Advanced

  • High-Resolution Data : Use SHELXL’s TWIN/BASF commands to model twinning and ADPs (anisotropic displacement parameters) for counterions.
  • Validation Tools : Employ R-factor convergence (<5%) and check for electron density residuals in Olex2 or PLATON .
  • Case Example : A related benzodiazol derivative (CAS 2731010-18-5) required adjusting H-bond constraints between NH₃⁺ and Cl⁻ ions to improve Rint values .

What strategies optimize benzodiazol ring formation yield during synthesis?

Q. Advanced

Variable Condition 1 Condition 2 Outcome
CatalystPd(PPh₃)₄CuI/Et₃NHigher yield with Pd (78% vs. 65%)
SolventDMFTHFDMF improves solubility but requires post-synthesis dialysis
Temperature80°C120°CElevated temps risk decomposition of NH₂ groups

Recommendation : Screen Pd-based catalysts with DMF at 80°C, followed by HCl salt precipitation in EtOH .

How to design assays evaluating the compound’s interaction with biological targets (e.g., kinases)?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM).
  • Fluorescence Polarization : Use FITC-labeled analogs to monitor competitive displacement (IC50 determination).
  • Controls : Include a non-hydrochloride analog to assess Cl⁻ ion interference .
  • Case Study : A pyrazole derivative (CAS 1431963-49-3) showed improved binding affinity after optimizing protonation states in PBS buffer (pH 7.4) .

How to address solubility challenges in aqueous biological assays?

Q. Advanced

  • Buffer Optimization : Use PBS with 5% DMSO or cyclodextrin-based solubilizers.
  • pH Adjustment : The trihydrochloride form is soluble below pH 4; adjust to pH 3–4 for stock solutions, then dilute into assay buffers.
  • Dynamic Light Scattering (DLS) : Confirm colloidal stability post-dilution (PDI <0.3) .

What analytical methods distinguish between polymorphic forms of the compound?

Q. Advanced

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to reference data.
  • DSC/TGA : Identify hydrate vs. anhydrous forms via endothermic peaks (ΔH ~150 J/g for water loss) .
  • Raman Spectroscopy : Differentiate crystalline vs. amorphous phases using C-Cl stretch modes (250–300 cm⁻¹) .

How to mitigate byproduct formation during pyridinyl-ethynyl coupling?

Q. Advanced

  • Catalyst System : Use PdCl₂(PPh₃)₂ with excess CuI to suppress homocoupling.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) or preparative HPLC (C18 column, 0.1% TFA) .
  • Monitoring : TLC (Rf 0.4 in EtOAc) or in-situ FTIR for alkyne C≡C stretches (~2100 cm⁻¹) .

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